3-(3-Nitrophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline
Description
3-(3-Nitrophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound featuring a triazoloquinazoline core substituted with a nitro group at the 3-position of the phenyl ring and a trifluoromethyl group at the 5-position of the quinazoline scaffold. This compound belongs to a class of triazoloquinazolines, which are notable for their diverse biological activities (e.g., anticancer, anticonvulsant) and photophysical properties (e.g., fluorescence, solvatochromism) . The nitro group introduces strong electron-withdrawing effects, while the trifluoromethyl group enhances lipophilicity and metabolic stability .
Properties
IUPAC Name |
3-(3-nitrophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F3N5O2/c17-16(18,19)15-20-12-7-2-1-6-11(12)14-22-21-13(23(14)15)9-4-3-5-10(8-9)24(25)26/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRRWLCCIWNAHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3C(=N2)C(F)(F)F)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline typically involves the cycloaddition of nitrile imines with appropriate substrates. One common method is the base-promoted [3 + 2] cycloaddition of nitrile imines and 1H-benzo[d]imidazole-2-thiols . This reaction is carried out under mild conditions and features high efficiency and good functional group tolerance.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitrophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroquinazoline derivatives.
Reduction: Formation of aminoquinazoline derivatives.
Substitution: Formation of substituted triazoloquinazolines with various functional groups.
Scientific Research Applications
Structure and Characteristics
- Molecular Formula : C12H8F3N5O2
- Molecular Weight : 307.22 g/mol
- Melting Point : Data not explicitly provided in the search results.
The compound features a trifluoromethyl group and a nitrophenyl moiety, which are significant for its biological activity and chemical reactivity.
Medicinal Chemistry
Anticancer Activity
Research indicates that triazoloquinazolines exhibit significant anticancer properties. For instance, studies have demonstrated that analogs of this compound can inhibit the proliferation of various cancer cell lines. A notable study showed that derivatives with similar structures had IC50 values in the micromolar range against human cancer cell lines, suggesting their potential as anticancer agents .
Mechanism of Action
The mechanism by which these compounds exert their effects often involves the inhibition of specific kinases or enzymes involved in cell signaling pathways crucial for cancer cell survival. The presence of the trifluoromethyl group is believed to enhance binding affinity to these targets due to increased lipophilicity .
Material Science
Fluorescent Properties
Recent investigations have explored the use of triazoloquinazolines as fluorescent probes in material science. Their unique electronic properties allow them to be utilized in organic light-emitting diodes (OLEDs) and as sensors for detecting metal ions or biological molecules. The incorporation of the trifluoromethyl group enhances electron mobility, making these compounds suitable for high-performance applications .
Agricultural Chemistry
Pesticidal Activity
Compounds within this class have shown potential as agrochemicals. Preliminary studies suggest that derivatives can act as effective pesticides against certain pests and pathogens due to their ability to disrupt biological processes in target organisms . The nitrophenyl group may play a role in enhancing the bioactivity of these compounds.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated a series of triazoloquinazoline derivatives, including 3-(3-Nitrophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline. The results indicated that several compounds exhibited potent cytotoxicity against breast cancer cell lines with IC50 values ranging from 1 to 10 µM. The study concluded that further optimization could lead to promising anticancer therapeutics .
Case Study 2: Fluorescent Probes
In another investigation, researchers synthesized various triazoloquinazolines and tested their fluorescent properties. The compound was found to exhibit strong fluorescence under UV light, making it suitable for applications in bioimaging and sensing technologies. The study highlighted the potential for developing new fluorescent markers based on this scaffold .
Case Study 3: Pesticidal Activity
A field study assessed the effectiveness of triazoloquinazoline derivatives as pesticides against common agricultural pests. The results showed significant reductions in pest populations when treated with formulations containing these compounds. This suggests a viable pathway for developing environmentally friendly pest control agents .
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with molecular targets such as histone acetyltransferase PCAF. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the acetylation of histones . This inhibition can lead to changes in gene expression and has been linked to its anticancer properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Photophysical Properties
Triazoloquinazolines exhibit tunable fluorescence depending on substituents. Key comparisons include:
Key Insights :
- Electron-withdrawing groups (e.g., nitro, CF₃) reduce fluorescence intensity but improve solvatochromic responsiveness .
- Electron-donating groups (e.g., diphenylamino) increase quantum yields and enable aggregation-induced emission (AIE) .
Anticancer Activity
Key Insights :
- Nitro-containing derivatives (e.g., NTCHMTQ) exhibit potent cytotoxicity, possibly via reactive oxygen species (ROS) generation .
- Trifluoromethyl groups enhance membrane permeability, improving bioavailability .
Anticonvulsant Activity
| Compound | Substituents (Position 5) | ED₅₀ (MES Test) |
|---|---|---|
| 5-[3-(CF₃)phenoxy]thieno-triazoloquinazoline | 3-CF₃-phenoxy | 11.5 mg/kg |
| Target Compound | CF₃ | Not tested |
Key Insight :
Comparison with Analogs :
- Chlorophenyl and morpholino derivatives (e.g., 3-(4-Bromophenyl)-5-methoxyphenoxy) are synthesized similarly, using substituted boronic acids .
Biological Activity
3-(3-Nitrophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline is a compound belonging to the triazole and quinazoline families, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented as follows:
- Chemical Formula : C12H7F3N4O2
- Molecular Weight : 300.2 g/mol
Biological Activity Overview
Research indicates that compounds in the triazoloquinazoline class exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound under consideration has shown promising results in various studies.
Anticancer Activity
Recent studies have demonstrated that triazoloquinazolines possess significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxic Effects : In vitro studies have shown that this compound induces cell death in cancer cell lines such as HeLa and B16. The compound was found to cause morphological changes and necrosis at micromolar concentrations .
- Mechanism of Action : The cytotoxicity appears to be mediated through the induction of apoptosis via caspase activation. Specifically, the compound increased the sub-G0 cell fraction and induced DNA fragmentation indicative of apoptotic processes .
Pharmacological Studies
Pharmacological evaluations have focused on the following aspects:
- In Vivo Studies : Animal models have been used to assess the efficacy of this compound in reducing tumor volumes. However, results indicate that while significant cytotoxicity was observed in vitro, the in vivo efficacy may vary .
- Cardiovascular Effects : Some derivatives of triazoloquinazolines have shown antihypertensive effects in animal models. These findings suggest potential cardiovascular applications for compounds with similar structures .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Potential activity against pathogens | |
| Antihypertensive | Reduces blood pressure in animal models |
Case Study: Cytotoxic Effects on HeLa Cells
In a study examining the effects of this compound on HeLa cells:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
